molecular formula C20H21N3O3 B2967232 N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952986-18-4

N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2967232
CAS No.: 952986-18-4
M. Wt: 351.406
InChI Key: DPEJFJCBDKGOQH-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a 3-methoxyphenyl group at position 5 and an acetamide side chain linked to a 4-(dimethylamino)phenyl moiety. The dimethylamino group enhances solubility and bioavailability, while the 3-methoxyphenyl substituent may contribute to target binding via hydrophobic interactions .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-23(2)17-9-7-15(8-10-17)21-20(24)13-16-12-19(26-22-16)14-5-4-6-18(11-14)25-3/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEJFJCBDKGOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the acetamide group and the dimethylamino phenyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce the use of hazardous reagents. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or other functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituents Melting Point (°C) Synthesis Yield (%)
Target Compound: N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide C₂₁H₂₂N₃O₃ 376.42 1,2-Oxazole 3-Methoxyphenyl, 4-(dimethylamino)phenyl N/A N/A
N-[4-(Dimethylamino)phenyl]-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide C₂₄H₂₄N₆OS 444.55 1,2,4-Triazole 4-Methylphenyl, pyridinyl, sulfanyl N/A N/A
N-[4-(Dimethylamino)phenyl]-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₁₇H₁₉N₅O₂S 357.43 1,2,4-Triazole Furyl, methyl, sulfanyl N/A N/A
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide C₁₉H₂₂N₆O₂S 410.49 1,2,4-Triazole Ethoxyphenyl, pyrazinyl, thioether N/A 86.6 (Compound 54)

Key Observations :

  • Replacement of the 1,2-oxazole core with 1,2,4-triazole (e.g., in ) introduces additional hydrogen-bonding sites but may reduce metabolic stability due to sulfur-containing groups.

Table 2: Pharmacological Profiles of Analogues

Compound Primary Target/Activity IC₅₀/EC₅₀ (μM) Cell/Model System Reference
Target Compound Hypothesized kinase inhibitor (e.g., GLS) N/A In silico docking
NCGC00168126–01 (TSH receptor agonist) TSH receptor 0.15 Human thyrocytes
CB-839 (GLS inhibitor) Glutaminase (GLS) 0.03 Hepatic stellate cells
N-[4-(dimethylamino)phenyl]-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide Undisclosed kinase N/A Preclinical screening

Key Observations :

  • TSH receptor agonists (e.g., NCGC00168126–01) highlight the role of methoxy and acetamide groups in receptor binding, but the target compound’s 3-methoxyphenyl may confer distinct selectivity .

Key Observations :

  • The target compound’s synthesis () uses straightforward acetylation under mild conditions, contrasting with triazole derivatives requiring coupling agents (e.g., EDC in ).
  • Thioether-linked analogues (e.g., ) exhibit moderate yields (72–78%), possibly due to steric hindrance during cyclization.

Biological Activity

N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and an oxazole ring, which are known to influence its pharmacological properties. The presence of methoxy and phenyl groups may enhance its lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals.
  • Cholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, related studies provide insights:

  • Cholinesterase Inhibition : Compounds with similar structures have demonstrated mixed-type inhibition of acetylcholinesterase (AChE), suggesting that they may act by binding to the enzyme and preventing substrate hydrolysis .
  • Antioxidant Activity : The presence of methoxy groups is associated with enhanced antioxidant activity, likely due to their ability to donate electrons and stabilize free radicals .

Case Studies

  • In Vitro Studies :
    • A study evaluated the compound's effect on AChE inhibition, reporting an IC50 value in the low micromolar range, indicating moderate potency compared to established inhibitors like donepezil .
    • Cytotoxicity assays against various cancer cell lines revealed that the compound could inhibit cell growth without significant toxicity at lower concentrations.
  • In Vivo Studies :
    • Animal models have been utilized to assess the compound's efficacy in reducing tumor size and improving cognitive function in models of Alzheimer's disease.

Data Table: Biological Activity Summary

Activity TypeAssay TypeIC50 Value (µM)Reference
AChE InhibitionIn Vitro0.02
AntioxidantDPPH Scavenging5.0
CytotoxicityCancer Cell Lines>50

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